9H-carbazol-9-amine
Overview
Description
9H-Carbazol-9-amine is a compound with the molecular formula C12H10N2 . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles .Molecular Structure Analysis
The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications .Chemical Reactions Analysis
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications .Physical And Chemical Properties Analysis
9H-Carbazol-9-amine has a density of 1.2±0.1 g/cm3, a boiling point of 389.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 189.2±23.2 °C .Scientific Research Applications
Polyaniline Derivatives for Fluorescence Sensing : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) demonstrate excellent fluorescence properties in detecting both acids and amines, useful in environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).
Synthesis of 9H-Carbazoles via Photostimulated Reactions : A method for synthesizing substituted 9H-carbazoles using photostimulated SRN1 substitution reactions under mild, "transition-metal-free" conditions, applicable in the preparation of pharmacologically active compounds (Guerra et al., 2015).
Carbazole Schiff Bases for Organic Light Emitting Diodes : Synthesis of new carbazole Schiff bases with potential use as an active emissive layer in organic light emitting diodes, highlighting the role of carbazole derivatives in optoelectronics (Çiçek et al., 2018).
Antimicrobial Activities of Carbazole Derivatives : Synthesized 9H-carbazole derivatives exhibit promising antimicrobial activities, showcasing the potential of carbazole compounds in developing new antimicrobial agents (Salih et al., 2016).
Medicinal Chemistry Applications : 9H-carbazole is recognized for its wide range of biological activity upon modifications, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it a significant scaffold in medicinal chemistry (Tsutsumi et al., 2016).
Dye-Sensitized Solar Cells Performance : Carbazole dyes are used in ZnO nanocrystallite-based dye-sensitized solar cells (DSSCs), achieving high power conversion efficiency, indicating their role in renewable energy technology (Ganesh et al., 2014).
Detection of Al3+ in Cell Imaging : A novel Schiff-base based on bis-carbazole shows high selectivity and sensitivity for detecting Al3+ by colorimetric, ultraviolet absorption, and fluorescence methods, with potential applications in cell imaging (Gao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
carbazol-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTWOOPTAAXMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298501 | |
Record name | 9H-carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazol-9-amine | |
CAS RN |
17223-85-7 | |
Record name | 17223-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Aminocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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